molecular formula C17H12ClF3N2O B2486344 4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone CAS No. 478260-86-5

4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2486344
CAS No.: 478260-86-5
M. Wt: 352.74
InChI Key: FVLUIFVPHFBBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature is carefully controlled to not exceed 70°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridazinone core.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products.

Scientific Research Applications

4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chlorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone stands out due to its combination of trifluoromethyl and chlorophenyl groups, which confer unique chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O/c18-13-7-3-10(4-8-13)14-9-15(22-23-16(14)24)11-1-5-12(6-2-11)17(19,20)21/h1-8,14H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLUIFVPHFBBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.